2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanone
Overview
Description
Scientific Research Applications
Biotransformation in Pharmaceutical Synthesis
2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanone and its related compounds have been used in the biotransformation processes for synthesizing chiral intermediates of pharmaceutical significance. For instance, (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole, was synthesized using a specific strain of Acinetobacter sp. This process demonstrated the effective transformation of related compounds at high conversion temperatures and offered a novel route for the production of valuable chiral intermediates in drug synthesis (Miao et al., 2019).
Enzymatic Synthesis in Medicinal Chemistry
Enzymatic processes have been developed to synthesize various chiral intermediates from compounds similar to this compound. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate for the synthesis of Ticagrelor (a treatment for acute coronary syndromes), was produced using a specific ketoreductase. This enzymatic method offered high conversion rates, environmental friendliness, and potential for industrial application (Guo et al., 2017).
Antimicrobial and Antifungal Applications
Derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities. For instance, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, synthesized from a starting material related to this compound, demonstrated promising activity against various bacteria (Wanjari, 2020).
Crystallographic Studies in Structural Chemistry
The structural properties of compounds like this compound have been studied through crystallography. For example, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, a compound related to this compound, provided insights into molecular conformations and interactions, vital for understanding chemical properties and reactivity (Zheng et al., 2014).
Future Directions
Properties
IUPAC Name |
2-cyclopentyl-1-(3,4-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-11-6-5-10(8-12(11)15)13(16)7-9-3-1-2-4-9/h5-6,8-9H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHHWWKSGRUUER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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